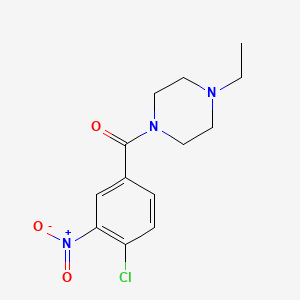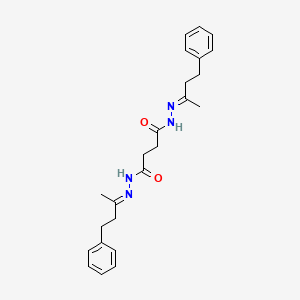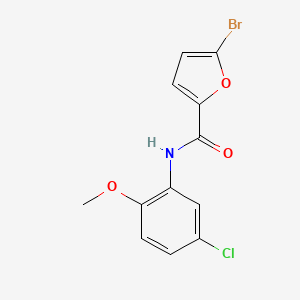![molecular formula C13H17N3O5S B5885601 N-(3-nitrophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5885601.png)
N-(3-nitrophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-nitrophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide, also known as NPEM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NPEM is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mechanism of Action
N-(3-nitrophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide exerts its therapeutic effects by inhibiting the activity of carbonic anhydrase IX (CA IX), which is a transmembrane protein that is overexpressed in cancer cells, inflammatory cells, and neurons. CA IX plays a crucial role in regulating pH homeostasis, and its overexpression is associated with tumor progression, inflammation, and neurodegeneration. This compound binds to the active site of CA IX and inhibits its enzymatic activity, leading to the induction of apoptosis in cancer cells, the reduction of pro-inflammatory cytokines in inflammatory cells, and the reduction of oxidative stress and inflammation in neurons.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of CA IX activity, the induction of apoptosis in cancer cells, the reduction of pro-inflammatory cytokines in inflammatory cells, and the reduction of oxidative stress and inflammation in neurons. Additionally, this compound has been found to have low toxicity and high selectivity towards CA IX, making it a promising therapeutic agent for the treatment of cancer, inflammation, and neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using N-(3-nitrophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide in lab experiments include its high selectivity towards CA IX, its low toxicity, and its potential therapeutic applications in various fields. However, the limitations of using this compound in lab experiments include its high cost, the need for specialized equipment for its synthesis, and the need for further studies to determine its optimal dosage and administration route.
Future Directions
Several future directions for the study of N-(3-nitrophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide include the development of new synthesis methods to reduce its cost and increase its yield, the optimization of its dosage and administration route for its potential therapeutic applications, the evaluation of its efficacy in vivo using animal models, and the investigation of its potential as a diagnostic and imaging agent for cancer and neurological disorders. Additionally, the study of the structure-activity relationship of this compound and its analogs may lead to the development of more potent and selective CA IX inhibitors with improved therapeutic properties.
Synthesis Methods
Several methods have been reported for the synthesis of N-(3-nitrophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide, including the reaction of 3-nitrobenzenesulfonyl chloride with N-(2-pyrrolidinyl) acetamide in the presence of triethylamine, and the reaction of 3-nitrobenzenesulfonyl chloride with N-(2-pyrrolidinyl) acetamide in the presence of sodium hydroxide. The reaction of 3-nitrobenzenesulfonyl chloride with N-(2-pyrrolidinyl) acetamide in the presence of triethylamine has been reported to be the most efficient method for the synthesis of this compound.
Scientific Research Applications
N-(3-nitrophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurological disorders. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
N-(3-nitrophenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5S/c1-22(20,21)15(10-13(17)14-7-2-3-8-14)11-5-4-6-12(9-11)16(18)19/h4-6,9H,2-3,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOIZZPTSDUTPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CCCC1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-benzyl-4-[3-(4-fluorophenyl)acryloyl]piperazine](/img/structure/B5885535.png)

![1-[4-(dimethylamino)phenyl]-2,5-pyrrolidinedione](/img/structure/B5885547.png)
![methyl 2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzoate](/img/structure/B5885548.png)


![[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]acetonitrile](/img/structure/B5885581.png)
![1-[(2,3-dimethyl-4-nitrophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5885596.png)
![7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5885613.png)
![2-{[5-(2-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5885616.png)
![2-(3-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5885623.png)
![2-(3-chlorophenyl)-5-methyl-4-[(5-methyl-2-thienyl)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5885636.png)